molecular formula C6H12O2 B2703084 (2-Ethoxycyclopropyl)methanol CAS No. 5604-64-8

(2-Ethoxycyclopropyl)methanol

Cat. No.: B2703084
CAS No.: 5604-64-8
M. Wt: 116.16
InChI Key: FLNDKHCCQHYPRZ-UHFFFAOYSA-N
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Description

(2-Ethoxycyclopropyl)methanol is an organooxygen compound featuring a cyclopropane ring substituted with an ethoxy group at the 2-position and a hydroxymethyl (-CH₂OH) group.

Properties

IUPAC Name

(2-ethoxycyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-8-6-3-5(6)4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNDKHCCQHYPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxycyclopropyl)methanol can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and solvents are selected to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxycyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethoxycyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxycyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the strain in the cyclopropane ring and the electronic effects of the ethoxy and hydroxymethyl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-Methylcyclopropyl)ethanol (CAS 19687-04-8)

  • Structure: A cyclopropane ring with a methyl substituent and a two-carbon ethanol chain.
  • Key Differences: The methyl group on the cyclopropane in 2-(1-methylcyclopropyl)ethanol reduces ring strain compared to the ethoxy group in (2-Ethoxycyclopropyl)methanol. The hydroxyl group in this compound is directly attached to the cyclopropane, whereas in 2-(1-methylcyclopropyl)ethanol, it is separated by a methylene (-CH₂-) group. This affects solubility and hydrogen-bonding capacity.
  • Applications : Used in asymmetric synthesis due to its stereochemical rigidity .

rac-((1R,2R)-2-Ethoxycyclopropyl)(4-hydroxy-4-methylpiperidin-1-yl)methanone

  • Structure: Shares the 2-ethoxycyclopropyl moiety but replaces the hydroxymethyl group with a methanone linked to a piperidin-ol.
  • Key Differences: The ketone group increases electrophilicity, enabling nucleophilic additions absent in this compound. Rotameric/conformational complexity observed in NMR due to restricted rotation around the ketone-piperidine bond .
  • Applications: Potential as a bioactive intermediate in medicinal chemistry .

Dipropylene Glycol Ethyl Ether (DPE, CAS 30025-38-8)

  • Key Differences :
    • Lacks the strained cyclopropane ring, resulting in higher conformational flexibility and lower thermal stability.
    • Enhanced solubility in water and organic solvents compared to cyclopropane-containing alcohols due to multiple ether linkages .
  • Applications : Industrial solvent for coatings, inks, and cleaning agents .

Comparative Data Table

Property This compound (Inferred) 2-(1-Methylcyclopropyl)ethanol Dipropylene Glycol Ethyl Ether
Molecular Formula C₆H₁₂O₂ C₆H₁₂O C₈H₁₈O₃
Functional Groups Cyclopropane, ethoxy, -CH₂OH Cyclopropane, -CH₂CH₂OH Ether, hydroxyl
Boiling Point ~180–200°C (estimated) 195–200°C 230–235°C
Solubility Moderate in polar solvents Low in water, high in ethanol Miscible with water and organics
Reactivity Acid-catalyzed ring-opening likely Stable under basic conditions Hydrolytically stable

Research Findings and Implications

  • Synthetic Challenges: Cyclopropane-containing alcohols like this compound may exhibit stereochemical instability during synthesis, as seen in related compounds with rotameric behavior .
  • Thermodynamic Stability: The ethoxy group in this compound likely increases ring strain compared to methyl-substituted analogs, favoring ring-opening reactions under acidic conditions .
  • Industrial Relevance : Glycol ethers (e.g., DPE) outperform cyclopropane alcohols in solvent applications due to superior miscibility, but the latter may offer niche uses in asymmetric catalysis .

Biological Activity

(2-Ethoxycyclopropyl)methanol is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, chemical properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H12O2
  • Molecular Weight : 116.16 g/mol
  • InChI Key : FLNDKHCCQHYPRZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can act as both a nucleophile and an electrophile, allowing it to participate in diverse chemical reactions within biological systems. Its reactivity is influenced by the strain in the cyclopropane ring and the electronic effects of the ethoxy and hydroxymethyl groups, which may facilitate interactions with enzymes or receptors.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Investigations into its antimicrobial properties have shown promising results against various bacterial strains.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones, suggesting its potential use as an antimicrobial agent.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Cytotoxicity Studies

Research conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The following table summarizes the findings:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

These results indicate a potential for further development as a chemotherapeutic agent.

Enzyme Inhibition

A recent study focused on the inhibition of cytochrome P450 enzymes by this compound. The compound was found to effectively inhibit specific isoforms, which are crucial in drug metabolism.

EnzymeInhibition (%)
CYP3A470
CYP2D650

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